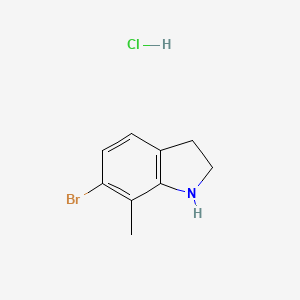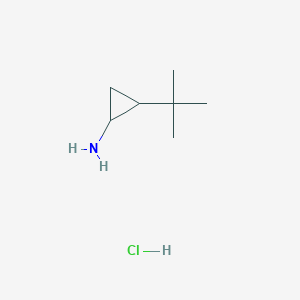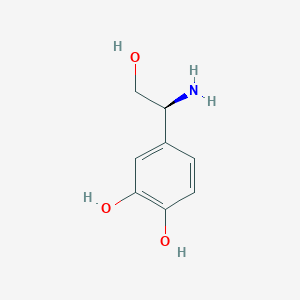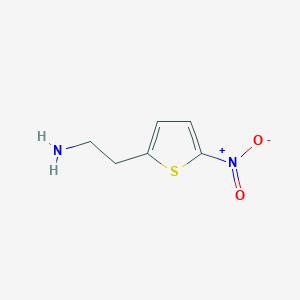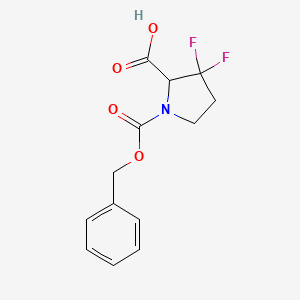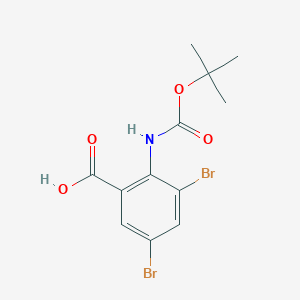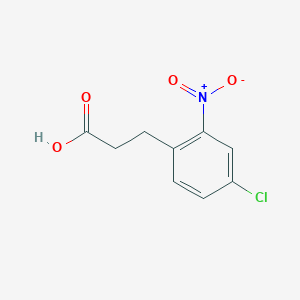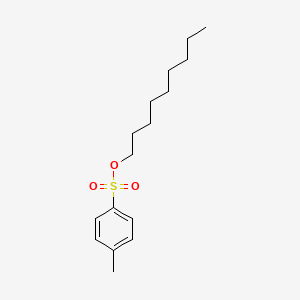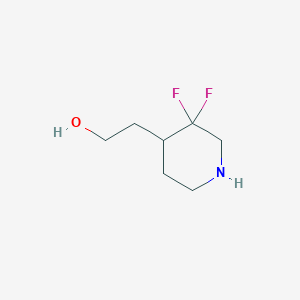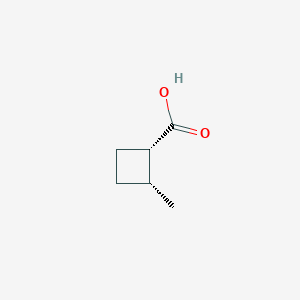![molecular formula C15H9F3N2O3S2 B13565619 2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is notable for its trifluoromethoxyphenyl group, which imparts unique chemical properties. Heterocyclic compounds like this one are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may inhibit the function of microbial enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethoxyphenyl derivatives: Compounds with this group often display enhanced chemical stability and biological activity.
Uniqueness
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethoxyphenyl group. This combination imparts distinct chemical properties and enhances its potential for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C15H9F3N2O3S2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-[6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H9F3N2O3S2/c16-15(17,18)23-9-3-1-8(2-4-9)11-5-10-13(24-6-12(21)22)19-7-20-14(10)25-11/h1-5,7H,6H2,(H,21,22) |
Clé InChI |
YTCBBUJNMXIANV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(S2)N=CN=C3SCC(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


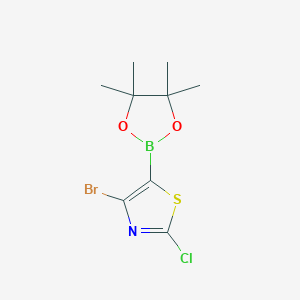
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
